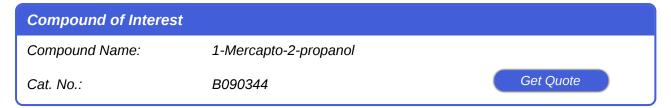


Application Notes and Protocols for 1-Mercapto-2-propanol in Organic Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Mercapto-2-propanol is a versatile chiral building block and synthetic intermediate in organic synthesis.[1] Its bifunctional nature, containing both a thiol and a secondary alcohol group, allows for a variety of chemical transformations, making it a valuable reagent in the synthesis of chiral compounds, heterocyclic systems, and other complex organic molecules. This document provides detailed application notes and experimental protocols for the use of **1-Mercapto-2-propanol** in key organic reactions, with a focus on its application in the synthesis of **1,3**-oxathiolane derivatives, which are important structural motifs in various biologically active compounds.

Physicochemical Properties

A summary of the key physicochemical properties of **1-Mercapto-2-propanol** is provided in the table below.



Property	Value	Reference
CAS Number	1068-47-9	[1]
Molecular Formula	C ₃ H ₈ OS	[1]
Molecular Weight	92.16 g/mol	[1]
Appearance	Colorless to light yellow liquid	
Boiling Point	58-60 °C at 17 mmHg	_
Density	1.048 g/mL at 25 °C	-
Refractive Index	n20/D 1.486	-

Applications in Organic Synthesis

1-Mercapto-2-propanol serves as a key reactant in several important organic transformations:

- Synthesis of Chiral 1,3-Oxathiolanes: As a chiral molecule, 1-Mercapto-2-propanol can be used to synthesize enantiomerically enriched 1,3-oxathiolanes. These heterocyclic compounds are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. The reaction proceeds via the condensation of 1-Mercapto-2-propanol with an aldehyde or ketone, typically under acidic catalysis. The stereochemistry at the C2 position of the resulting 1,3-oxathiolane can be influenced by the chirality of the starting material.
- As a Chiral Auxiliary: The chiral nature of 1-Mercapto-2-propanol allows it to be used as a chiral auxiliary to control the stereochemical outcome of a reaction. After the desired transformation, the auxiliary can be cleaved and recovered.
- Synthesis of Thioethers and Thioacetals: The thiol group of 1-Mercapto-2-propanol readily
 participates in nucleophilic substitution and addition reactions to form thioethers and
 thioacetals, respectively.

Experimental Protocols



Reaction Scheme:

• 1-Mercapto-2-propanol

methoxybenzaldehyde)

Materials:

Protocol 1: Synthesis of 2-Aryl-5-methyl-1,3-oxathiolanes

This protocol describes the synthesis of 2-aryl-5-methyl-1,3-oxathiolanes through the condensation of **1-Mercapto-2-propanol** with various aromatic aldehydes.

• Substituted aromatic aldehyde (e.g., benzaldehyde, p-chlorobenzaldehyde, p-

p-Toluenesulfonic acid monohydrate (p-TsOH)
• Toluene
Anhydrous sodium sulfate
Dichloromethane
Saturated sodium bicarbonate solution
• Brine
Equipment:
Round-bottom flask
Dean-Stark apparatus
Reflux condenser
Magnetic stirrer
Separatory funnel



- Rotary evaporator
- Apparatus for column chromatography

Procedure:

- To a solution of the aromatic aldehyde (10 mmol) in toluene (50 mL) in a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add **1-Mercapto-2-propanol** (12 mmol, 1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.5 mmol, 0.05 equivalents).
- Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 2-4 hours).
- Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-5-methyl-1,3-oxathiolane.

Quantitative Data (Example):

The following table summarizes typical yields for the synthesis of various 2-aryl-5-methyl-1,3-oxathiolanes.



Aldehyde	Product	Yield (%)
Benzaldehyde	2-Phenyl-5-methyl-1,3- oxathiolane	85
p-Chlorobenzaldehyde	2-(4-Chlorophenyl)-5-methyl- 1,3-oxathiolane	88
p-Methoxybenzaldehyde	2-(4-Methoxyphenyl)-5-methyl- 1,3-oxathiolane	82

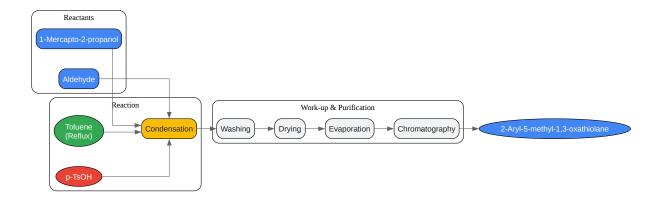
Spectroscopic Data for 2-Phenyl-5-methyl-1,3-oxathiolane:

- ¹H NMR (CDCl₃, 400 MHz): δ 7.50-7.30 (m, 5H, Ar-H), 5.85 (s, 1H, H-2), 4.20-4.10 (m, 1H, H-5), 3.30 (dd, J = 11.2, 5.6 Hz, 1H, H-4a), 3.05 (dd, J = 11.2, 8.0 Hz, 1H, H-4b), 1.45 (d, J = 6.4 Hz, 3H, CH₃).
- ¹³C NMR (CDCl₃, 100 MHz): δ 140.5, 129.0, 128.5, 126.8, 85.2 (C-2), 75.8 (C-5), 40.1 (C-4), 21.5 (CH₃).
- IR (neat, cm⁻¹): 3060, 2975, 2920, 1495, 1450, 1230, 1070, 700.
- MS (EI, m/z): 180 (M+), 123, 105, 77.

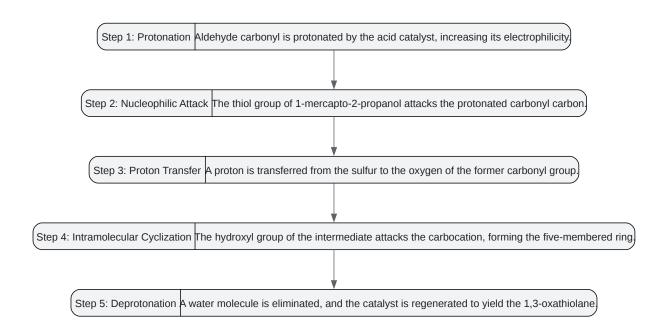
Visualizations

Logical Workflow for the Synthesis of 2-Aryl-5-methyl-1,3-oxathiolanes









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References

- 1. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues PMC [pmc.ncbi.nlm.nih.gov]
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